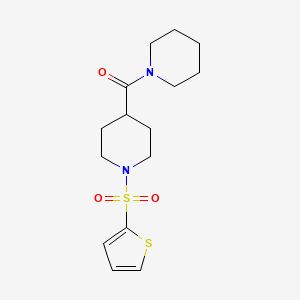![molecular formula C26H27ClN2O5 B6078588 N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B6078588.png)
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an amide linkage, and triethoxybenzamide moieties. Its molecular formula is C20H14Cl2N2O2, and it has a molecular weight of 385.253 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the 2-chlorobenzoyl chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with 3-aminophenyl-3,4,5-triethoxybenzoate in the presence of a base such as triethylamine to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-((2-chlorobenzoyl)amino)phenyl)benzamide
- 2-chloro-N-(4-(4-((2-chlorobenzoyl)amino)benzyl)phenyl)benzamide
- 2-chloro-N-(4-((2-chlorobenzoyl)amino)-3-nitrophenyl)benzamide
Uniqueness
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide is unique due to its triethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets .
Properties
IUPAC Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O5/c1-4-32-22-14-17(15-23(33-5-2)24(22)34-6-3)25(30)28-18-10-9-11-19(16-18)29-26(31)20-12-7-8-13-21(20)27/h7-16H,4-6H2,1-3H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQGOZMEDKVKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6078509.png)
![methyl 2-[({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6078512.png)
![2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B6078522.png)

![2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6078542.png)

![(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6078556.png)
![3-Benzylsulfanyl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B6078559.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078568.png)
![1-[3-(2-{[cyclohexyl(2-propyn-1-yl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6078575.png)
![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6078579.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6078598.png)
![7-[({5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B6078606.png)
